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Abstract
Phenazine-1-carboxylic acid (PCA) and its derivatives represent a class of heterocyclic

compounds with a broad spectrum of biological activities, including antibacterial, antifungal,

and anticancer properties.[1][2][3][4] This privileged scaffold is a focal point in medicinal

chemistry and drug discovery.[5] This document provides a detailed protocol for the chemical

synthesis of 1-phenazinecarboxylic acid starting from aniline, based on the Jourdan-Ullmann

coupling reaction followed by a reductive ring closure. This method offers a robust and versatile

route for accessing PCA and its analogs for further investigation and development.

Introduction
Phenazine-1-carboxylic acid is a naturally occurring compound produced by various bacteria,

notably of the Pseudomonas genus, and is known for its role in microbial competition. The

phenazine core is a key pharmacophore, and synthetic access to this scaffold is crucial for the

development of new therapeutic agents. The synthesis route detailed herein involves a two-

step process commencing with the copper-catalyzed Jourdan-Ullmann C-N coupling of a

substituted aniline with 2-bromo-3-nitrobenzoic acid. The resulting N-aryl anthranilic acid

intermediate then undergoes a reductive cyclization using sodium borohydride to yield the

desired 1-phenazinecarboxylic acid. This approach is amenable to the generation of a

diverse library of PCA analogs by varying the aniline starting material.
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Experimental Workflow
The overall synthetic strategy is a two-step process as illustrated in the workflow diagram

below.

Step 1: Jourdan-Ullmann Coupling

Step 2: Reductive Ring Closure
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Caption: Synthetic workflow for 1-Phenazinecarboxylic acid.

Detailed Experimental Protocols
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Step 1: Synthesis of 2-((phenyl)amino)-3-nitrobenzoic
acid (Jourdan-Ullmann Coupling)
This procedure outlines the copper-catalyzed cross-coupling of aniline and 2-bromo-3-

nitrobenzoic acid.

Materials:

Aniline

2-bromo-3-nitrobenzoic acid

Copper(I) iodide (CuI)

Triethylamine

Ethylene glycol

0.2 M Sodium hydroxide (NaOH) solution

Dilute hydrochloric acid (HCl)

Three-neck round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Procedure:

To a 100 mL three-neck round-bottom flask, add aniline (2.5 g, 26.8 mmol), 2-bromo-3-

nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0

mmol).

Add ethylene glycol (50.0 mL) to the flask.

Heat the reaction mixture at 95 °C for 3 hours with constant stirring.
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After cooling to room temperature, pour the reaction mixture into 300 mL of a 0.2 M NaOH

solution.

The resulting solution can be decolorized with silica gel and filtered.

Acidify the filtrate with dilute HCl to a pH of 3 to precipitate the product.

The resulting solid, 3-nitro-2-(phenylamino)benzoic acid, can be collected by filtration and is

typically used in the next step without further purification.

Step 2: Synthesis of 1-Phenazinecarboxylic acid
(Reductive Ring Closure)
This procedure describes the reductive cyclization of the intermediate to form the phenazine

core.

Materials:

3-nitro-2-(phenylamino)benzoic acid (from Step 1)

Sodium borohydride (NaBH₄)

2 M Sodium hydroxide (NaOH) solution

Dilute hydrochloric acid (HCl)

Acetonitrile

Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Procedure:
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Dissolve 3-nitro-2-(phenylamino)benzoic acid (4.0 g, 15.5 mmol) in 450 mL of a 2 M NaOH

solution in a round-bottom flask.

Add sodium borohydride (4.8 g, 126.0 mmol) to the solution.

Reflux the reaction mixture for 4 hours.

After cooling, a solution of the sodium salt of phenazine-1-carboxylic acid is obtained.

Acidify the solution with dilute HCl to a pH of 3 to precipitate the crude product.

Collect the solid by filtration.

Recrystallize the solid from a mixture of acetonitrile and ethanol (1:1) to yield pure, yellow-

green crystalline 1-phenazinecarboxylic acid.

Data Presentation
The following tables summarize representative yields and analytical data for intermediates and

final products based on reported syntheses.

Table 1: Reaction Yields for Substituted 2-((phenyl)amino)-3-nitrobenzoic acids.

Aniline Derivative Product Yield (%) Melting Point (°C)

4-Fluoroaniline

2-((4-

fluorophenyl)amino)-3

-nitrobenzoic acid

94 184-185

2,4-Dichloroaniline

2-((2,4-

dichlorophenyl)amino)

-3-nitrobenzoic acid

99 211-212

Table 2: Reaction Yields and Analytical Data for Substituted 1-Phenazinecarboxylic acids.
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Product Yield (%)
Melting Point
(°C)

HRMS (M+H)⁺
Calculated

HRMS (M+H)⁺
Found

7-

Fluorophenazine

-1-carboxylic

acid

39 >250 243.0564 243.0564

6,8-

Dichlorophenazin

e-1-carboxylic

acid

- >250 292.9879 292.9881

Phenazine-1,7-

dicarboxylic acid
84 >250 269.0557 269.0551

7,8-

Dimethylphenazi

ne-1-carboxylic

acid

- 249 (dec.) 253.0972 253.0972

8,9-

Dimethylphenazi

ne-1-carboxylic

acid

47 240 (dec.) 253.0972 253.0971

Note: Yields can vary depending on the specific aniline used and purification methods.

Applications in Drug Discovery
Phenazine-1-carboxylic acid and its derivatives are of significant interest to the pharmaceutical

industry due to their wide range of biological activities. They have been investigated for their

potential as:

Antibacterial agents: Effective against a variety of Gram-positive bacteria, including

Staphylococcus aureus and Staphylococcus epidermidis.

Antifungal agents: Show activity against pathogenic fungi such as Rhizoctonia solani.
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Anticancer agents: Some derivatives have demonstrated general and selective anticancer

activity.

Biocontrol agents: PCA produced by Pseudomonas species can protect plants from soil-

borne fungal pathogens.

The synthetic route described allows for the creation of diverse PCA libraries, which can be

screened for novel biological activities, making it a valuable tool in drug discovery and

development.

Signaling Pathways and Logical Relationships
The biological activity of phenazines can be attributed to their ability to undergo redox cycling,

leading to the production of reactive oxygen species (ROS) which can be toxic to cells. This

mechanism is often central to their antimicrobial and anticancer effects.
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Caption: Mechanism of action for phenazine-induced cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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